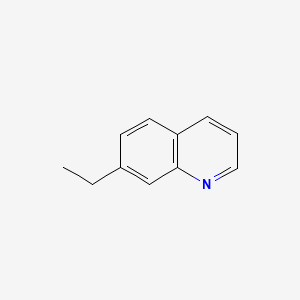

7-Ethylquinoline

Description

7-Ethylquinoline is a heterocyclic aromatic compound derived from the quinoline scaffold, featuring an ethyl (-CH₂CH₃) substituent at the 7th position of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including antiproliferative, antimalarial, and fluorescent properties .

Properties

IUPAC Name |

7-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZSEKVLMCZMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967649 | |

| Record name | 7-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-47-4, 53123-73-2 | |

| Record name | 7-Ethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylquinoline can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Skraup synthesis, which is a classical approach for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or ferric chloride. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield quinoline derivatives, including this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Skraup synthesis or other catalytic processes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the ethyl group at the desired position on the quinoline ring. These methods offer higher yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

7-Ethylquinoline has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death. The pathways involved in these mechanisms are essential for understanding the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents at the 7th position of quinoline significantly alter electronic and steric properties:

- 7-Chloroquinoline: The chloro group (-Cl) is electron-withdrawing, reducing electron density at the quinoline ring. This enhances reactivity in nucleophilic substitution reactions, as seen in the synthesis of antiproliferative 4-thioalkylquinoline derivatives .

- 7-Methoxyquinoline: The methoxy group (-OCH₃) is electron-donating via resonance, increasing ring electron density. This property is exploited in fluorescent polymers and charge-transfer materials .

- 7-Ethylquinoline: The ethyl group is weakly electron-donating via inductive effects, balancing lipophilicity without drastically altering electronic properties. This makes it suitable for applications requiring moderate solubility and stability.

Physical Properties

Biological Activity

7-Ethylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from the quinoline structure, which consists of a fused benzene and pyridine ring. The synthesis of this compound typically involves methods such as Friedländer synthesis, which allows for the introduction of ethyl groups at the 7-position of the quinoline backbone.

1. Anticancer Activity

Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. Research has shown that this compound and its derivatives can inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of synthesized quinolines against human cancer cells, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Compounds similar to this compound demonstrated moderate to significant cytotoxic activity, with some derivatives showing enhanced potency against resistant cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | MCF-7 | 15 | Apoptosis induction |

| This compound Derivative B | A2780 | 10 | Tubulin inhibition |

2. Antimicrobial Properties

Quinoline derivatives, including this compound, have been investigated for their antimicrobial activities. Some studies suggest that these compounds can inhibit bacterial growth effectively.

- Research Findings : In vitro assays demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antibiotics, indicating potential as alternative antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Strong |

| Escherichia coli | 16 | Moderate |

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Some derivatives have shown promise in reducing inflammation markers in various models.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes this compound a candidate for further development in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Studies have indicated that modifications to the quinoline structure can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Toxicity Studies : Preliminary toxicity assessments show that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to evaluate their safety profiles comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.